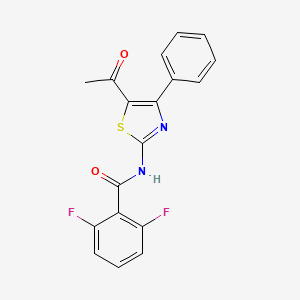

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

描述

属性

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N2O2S/c1-10(23)16-15(11-6-3-2-4-7-11)21-18(25-16)22-17(24)14-12(19)8-5-9-13(14)20/h2-9H,1H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDUMYBBSNDONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most reliable method for constructing the thiazole scaffold. Using phenacyl bromide (2-bromo-1-phenylethanone) and thiourea in refluxing ethanol, the reaction proceeds via nucleophilic attack by thiourea’s sulfur, followed by cyclization.

Reaction Conditions :

- Reactants : Phenacyl bromide (1.0 eq), thiourea (1.2 eq).

- Solvent : Ethanol or pyridine.

- Temperature : Reflux (78–100°C) for 12–24 hours.

- Workup : Neutralization with ammonium hydroxide, filtration, and recrystallization from methanol.

Key Observations :

Alternative Routes: Friedel-Crafts Acylation

For industrial-scale production, Friedel-Crafts acylation of pre-formed thiazoles offers higher regioselectivity. However, this method requires pre-functionalized substrates and stringent anhydrous conditions.

Introduction of the 5-Acetyl Group

Directed Ortho Metalation (DoM)

Position-selective acetylation is achieved via DoM using lithium diisopropylamide (LDA) to deprotonate the thiazole’s 5-position, followed by quenching with acetyl chloride.

Procedure :

Friedel-Crafts Acetylation

While less common for thiazoles, AlCl3-catalyzed acetylation using acetic anhydride can introduce the acetyl group. This method is less selective, often requiring chromatographic purification.

Synthesis of 2,6-Difluorobenzoyl Chloride

Hydrolysis of 2,6-Difluorobenzonitrile

2,6-Difluorobenzonitrile is hydrolyzed to the corresponding acid using NaOH/H2O2, followed by conversion to the acyl chloride with thionyl chloride.

Steps :

- Hydrolysis : 2,6-Difluorobenzonitrile (1.0 eq), 6% NaOH, 30% H2O2, 35°C, 2 hours.

- Acid Isolation : Neutralization with HCl, filtration, drying.

- Acyl Chloride Formation : SOCl2 (3.0 eq), reflux (70°C), 3 hours.

Amide Bond Formation

Schotten-Baumann Reaction

The thiazol-2-amine reacts with 2,6-difluorobenzoyl chloride in a biphasic system (water/dichloromethane) with NaHCO3 as base.

Conditions :

Pyridine-Mediated Coupling

In anhydrous pyridine, the amine and acyl chloride react under mild conditions, with pyridine acting as both solvent and HCl scavenger.

Optimization and Industrial Considerations

Catalytic Enhancements

Green Chemistry Metrics

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Challenges and Mitigation Strategies

化学反应分析

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and difluorobenzamide moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted phenyl or difluorobenzamide derivatives.

科学研究应用

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide has various applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The difluorobenzamide moiety may enhance the compound’s binding affinity and specificity towards its targets, leading to its bioactivity.

相似化合物的比较

Table 1: Structural Features of Key Analogues

Key Observations:

- Thiazole Substitutions: The target compound’s 5-acetyl and 4-phenyl groups distinguish it from analogues with halogens (e.g., chlorine in teflubenzuron) or alkoxy chains (e.g., tetrafluoroethoxy in hexaflumuron).

- Benzamide Fluorination : All analogues share 2,6-difluorobenzamide, critical for binding to chitin synthase enzymes. Exceptions include compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, where fluorination at positions 2 and 4 alters electronic properties .

Table 2: Activity Profiles of Selected Compounds

Key Findings:

- The target compound’s mechanism aligns with benzamide-based IGRs, disrupting chitin biosynthesis in arthropods. While specific potency data are unavailable, structural similarity to teflubenzuron and hexaflumuron suggests comparable activity .

- Fluorine atoms in the benzamide moiety enhance binding to insect cytochrome P450 enzymes, reducing detoxification and improving residual activity .

生物活性

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of difluorobenzamide enhances its lipophilicity and may contribute to its biological efficacy. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H14F2N2OS |

| Molecular Weight | 334.35 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors. For instance, benzamide derivatives have been studied for their role as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy due to their ability to alter gene expression and induce apoptosis in cancer cells .

Biological Activities

- Antitumor Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound in vitro and in vivo. The results showed a dose-dependent reduction in cell viability in cancer cell lines with IC50 values indicating potent activity.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, highlighting its potential as an alternative therapeutic agent.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide, and what solvent systems are optimal for its purification?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving thiazole intermediates. For purification, high-purity solvents like dichloromethane or ethyl acetate are recommended for column chromatography. Crystallization in mixed solvents (e.g., ethanol/water) may enhance yield and purity. Analytical techniques like HPLC or TLC should validate intermediate steps .

Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound, and what software tools are suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving molecular geometry. Data collection using a Bruker SMART APEX CCD diffractometer (λ = Cu-Kα) followed by refinement via SHELXL or SIR97 is recommended. Key parameters include bond angles (e.g., C–C = 0.004 Å mean deviation) and hydrogen-bonding networks. SHELX programs are robust for small-molecule refinement, while SIR97 offers automated solutions for direct methods .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C to prevent degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity studies in rats (oral LD₅₀ > 2000 mg/kg) suggest moderate risk, but prolonged exposure may affect liver/spleen function .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved, particularly when comparing in vitro vs. in vivo efficacy?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Perform ADME profiling using LC-MS to assess plasma stability and microsomal metabolism. Parallel assays (e.g., enzyme inhibition in vitro vs. whole-organism toxicity in zebrafish) can isolate target-specific effects. Cross-validate with structural analogs (e.g., diflubenzuron derivatives) to identify structure-activity relationships .

Q. What experimental design considerations are critical for optimizing the compound’s inhibitory activity against specific enzymes?

- Methodological Answer : Use kinetic assays (e.g., fluorescence-based or calorimetry) to determine IC₅₀ and binding constants (Kd). Vary substituents on the thiazole ring to modulate electron-withdrawing/donating effects. Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) can predict binding poses and guide synthesis. Validate with mutational studies on catalytic residues .

Q. How can crystallographic twinning or disorder in the compound’s crystal structure be addressed during refinement?

- Methodological Answer : For twinned data, use the TwinRotMat option in SHELXL to model twin domains. For disorder (e.g., in flexible substituents), apply PART instructions and refine occupancy ratios. Validate with Fourier difference maps and restraint parameters (e.g., SIMU for thermal motion). High-resolution data (d-spacing < 0.8 Å) improves reliability .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for reaction progress). Optimize catalytic conditions (e.g., Pd/C for coupling reactions) and use Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry). Purification via recrystallization with controlled cooling rates ensures consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。